Product packaging for 1-(3-Nitrophenyl)-1H-1,2,3-triazole(Cat. No.:)

1-(3-Nitrophenyl)-1H-1,2,3-triazole

Cat. No.: B8539763
M. Wt: 190.16 g/mol
InChI Key: JNQPJQVBUDUVTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Nitrophenyl)-1H-1,2,3-triazole (CAS Number: 25688-23-7) is a chemical compound with the molecular formula C8H6N4O2 and a molecular weight of 190.16 g/mol . This heterocyclic compound serves as a valuable synthetic intermediate and building block in organic chemistry and drug discovery research. Its structure, which incorporates both an electron-deficient 3-nitrophenyl group and a 1,2,3-triazole ring, makes it a versatile precursor for the development of more complex molecules. The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, known for its ability to participate in hydrogen bonding and dipole-dipole interactions with biological targets . Researchers utilize this compound and its derivatives in the synthesis of potential pharmacologically active agents. The nitrophenyl substituent can be further functionalized, for example, by reduction to an aniline, enabling the exploration of structure-activity relationships. From a physico-chemical perspective, the compound has a calculated density of 1.5 g/cm³ and a boiling point of 383.8°C at 760 mmHg . Its structure has been characterized by X-ray crystallography in related compounds, revealing how the dihedral angle between the triazole and phenyl rings can influence the overall molecular conformation and solid-state packing, which is relevant for materials science applications . Applications & Research Value: • Chemical Synthesis: Serves as a core scaffold for constructing more elaborate heterocyclic systems . • Medicinal Chemistry: Acts as a key intermediate in the preparation of compounds for biological screening . • Materials Research: The aromatic and heterocyclic structure lends itself to the creation of specialty chemicals and ligands. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N4O2 B8539763 1-(3-Nitrophenyl)-1H-1,2,3-triazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6N4O2

Molecular Weight

190.16 g/mol

IUPAC Name

1-(3-nitrophenyl)triazole

InChI

InChI=1S/C8H6N4O2/c13-12(14)8-3-1-2-7(6-8)11-5-4-9-10-11/h1-6H

InChI Key

JNQPJQVBUDUVTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C=CN=N2

Origin of Product

United States

Synthetic Methodologies for 1 3 Nitrophenyl 1h 1,2,3 Triazole and Its Derivatives

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approaches

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, prized for its high efficiency, regioselectivity, and mild reaction conditions. jetir.orgresearchgate.net This reaction has been extensively utilized in the synthesis of 1,2,3-triazole derivatives.

Application of CuAAC in the Synthesis of Nitrophenyl-Triazoles

The CuAAC has been successfully applied to the synthesis of nitrophenyl-substituted triazoles. For instance, the reaction of a nitrophenyl azide (B81097) with a terminal alkyne in the presence of a copper(I) catalyst affords the corresponding 1-(nitrophenyl)-1H-1,2,3-triazole. A specific example includes the synthesis of N-((1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)methyl)-3-sulfamoylbenzamide, which was achieved with a high yield of 92% by reacting the corresponding alkyne and 3-nitrophenyl azide using copper(II) sulfate (B86663) and sodium ascorbate. nih.gov However, challenges can arise, as demonstrated in a continuous flow synthesis where triazoles bearing a 4-nitrophenyl group precipitated within the reaction column, leading to system blockage. rsc.org This suggests that while CuAAC is generally effective, optimization of reaction conditions, such as solvent and concentration, may be necessary for specific nitrophenyl-triazole syntheses. rsc.org

A notable application is the multigram scale synthesis of 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (FNPT) from 3-dimethylaminoacrolein (B57599) and 4-nitrophenyl azide. mdpi.comresearchgate.net This method provides a scalable, one-step route to a valuable intermediate for further functionalization. mdpi.com

Mechanistic Insights into CuAAC for this Scaffold

The mechanism of the CuAAC reaction is understood to proceed through a stepwise process involving copper acetylide intermediates. organic-chemistry.orgresearchgate.net The catalytic cycle is initiated by the formation of a copper(I) acetylide from the terminal alkyne. organic-chemistry.org This intermediate then reacts with the azide, leading to a six-membered copper metallacycle. organic-chemistry.org Subsequent ring contraction and protonolysis release the 1,4-disubstituted triazole product and regenerate the copper(I) catalyst. organic-chemistry.org

DFT calculations and experimental studies have provided deeper insights, suggesting the involvement of dicopper or even tricopper intermediates, which can influence the reaction kinetics and stability of the catalytic species. tdl.orgscispace.com The nature of the ligand coordinated to the copper center can also play a crucial role in the catalytic activity and the prevention of side reactions. tdl.org For nitrophenyl-substituted triazoles, the electron-withdrawing nature of the nitro group can influence the reactivity of the azide partner, but the fundamental mechanistic pathway of the CuAAC is expected to remain consistent.

Heterogeneous Catalysis in CuAAC for Triazole Synthesis

To enhance the practicality and sustainability of CuAAC reactions, various heterogeneous copper catalysts have been developed. These catalysts offer advantages such as easy separation from the reaction mixture, recyclability, and often lower copper leaching into the product. rsc.org

One such example is copper-on-charcoal (Cu/C) , which has been employed as a robust and inexpensive heterogeneous catalyst for the synthesis of 1,4-disubstituted 1,2,3-triazoles in a continuous flow system. rsc.org This system demonstrated good functional group tolerance and high yields. rsc.org Another approach involves the use of copper-zinc supported on Al2O3–TiO2, which has been shown to be an efficient heterogeneous catalyst for the synthesis of 1,2,4-triazole (B32235) derivatives under ligand-, base-, and additive-free conditions using air as a green oxidant. rsc.org While this example pertains to 1,2,4-triazoles, the principle of using supported copper catalysts is transferable to the synthesis of 1,2,3-triazoles. The development of magnetically separable catalysts, such as copper nanoparticles on a magnetic support (Mag-Cu), also represents a significant advancement in this area, allowing for facile catalyst recovery and reuse.

Metal-Free Synthetic Strategies

While CuAAC is a dominant method, the development of metal-free synthetic routes to triazoles is an active area of research, driven by the desire to avoid potential metal contamination in the final products, which is particularly important in pharmaceutical applications.

Organocatalytic 1,3-Dipolar Cycloaddition Reactions

Organocatalysis has emerged as a powerful tool for promoting 1,3-dipolar cycloadditions in a metal-free manner. These reactions often rely on the activation of one of the reacting partners by an organic catalyst. For example, secondary amines can catalyze the 1,3-dipolar cycloaddition between allyl ketones and various azides, yielding substituted 1,2,3-triazoles with high regioselectivity. rsc.org Similarly, iminium catalysis has been used to facilitate the reaction of α,β-unsaturated ketones with azides to produce 1,4,5-trisubstituted 1,2,3-triazoles. rsc.org

In the context of synthesizing triazoles with a similar substitution pattern to 1-(3-nitrophenyl)-1H-1,2,3-triazole, an organocatalytic approach using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been reported for the reaction of fatty esters with aryl azides, affording 1,2,3-triazoles in moderate to excellent yields. nih.gov This demonstrates the potential of organocatalysis to provide a viable, metal-free alternative for the synthesis of nitrophenyl-substituted triazoles. Another metal-free approach enables the synthesis of 1,5-disubstituted 1,2,3-triazoles from primary amines, enolizable ketones, and 4-nitrophenyl azide through an organocascade process. rsc.org

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) have emerged as powerful tools in the synthesis of complex molecules like nitrophenyl-triazoles due to their efficiency, atom economy, and the ability to generate structural diversity in a single step. researchgate.netnih.gov

One-Pot Synthesis Approaches for Substituted Nitrophenyl-Triazoles

One-pot syntheses are particularly valuable for creating substituted nitrophenyl-triazoles. A notable example is a three-component reaction involving primary amines, enolizable ketones, and 4-nitrophenyl azide, catalyzed by acetic acid in toluene (B28343) at elevated temperatures. nih.gov This metal-free click protocol provides a direct and selective route to 1,5-disubstituted-1,2,3-triazoles. nih.gov Another efficient one-pot method for synthesizing 1,4-disubstituted 1,2,3-triazoles involves the reaction of α-tosyloxy or α-halo ketones with sodium azide and terminal alkynes in an aqueous polyethylene (B3416737) glycol (PEG 400) medium at room temperature. chapman.edu This process generates an α-azido ketone in situ, which then undergoes a copper(I)-catalyzed cycloaddition with the alkyne. chapman.edu The mild conditions and straightforward workup make this a practical approach for generating a variety of substituted triazoles. chapman.edu

ReactantsCatalyst/SolventProductYieldReference
Primary amines, enolizable ketones, 4-nitrophenyl azideAcetic acid/Toluene1,5-disubstituted-1,2,3-triazoles- nih.gov
α-tosyloxy/α-halo ketones, sodium azide, terminal alkynesCu(I)/aq. PEG 4001,4-disubstituted 1,2,3-triazoles60-90% chapman.edu
Pyrazole aldehyde, diaminobenzene, benzyl (B1604629) bromide, NaN3CuI/t-butanol:water1,4-disubstituted 1,2,3-triazoles- orientjchem.org

Synthesis of 1,5-Disubstituted Triazoles via MCRs

The synthesis of 1,5-disubstituted 1,2,3-triazoles can be effectively achieved through metal-free multi-component reactions. One such method involves the reaction of primary amines, ketones, and 4-nitrophenyl azide. jst-ud.vn The formation of the 1,2,3-triazole ring in these products is confirmed by the characteristic singlet peak for the triazolyl proton in 1H NMR spectra. jst-ud.vn MCRs have also been extensively used to generate biologically relevant 1,2,3-triazole analogs. researchgate.net For instance, the reaction of β-carbonyl phosphonates with azides provides a regioselective and chemoselective route to 1,5-disubstituted triazoles under mild conditions. acs.org

Derivatization from Precursors

The functionalization of pre-formed triazole rings is a common strategy to access a wider range of derivatives. Triazole-carbaldehydes, in particular, are versatile intermediates for this purpose.

Synthesis of 4-Formyl-1-(nitrophenyl)-1H-1,2,3-triazole as an Intermediate

A scalable, one-step synthesis of 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (FNPT) can be achieved through the cycloaddition of commercially available 3-dimethylaminoacrolein with 4-nitrophenyl azide. mdpi.comresearchgate.netresearchgate.net This reaction provides the desired triazole-4-carbaldehyde in high yield after a simple filtration. mdpi.com FNPT serves as a key intermediate for the synthesis of other functionalized triazoles. mdpi.comresearchgate.net For instance, it can be used to prepare 1-alkyl-4-formyl-1,2,3-triazoles through a reaction with primary amines. mdpi.comresearchgate.net

ReactantsProductYieldReference
3-dimethylaminoacrolein, 4-nitrophenyl azide4-Formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole (FNPT)87% mdpi.com

Functional Group Transformations from Triazole-Carbaldehydes

The aldehyde group in 4-formyl-1-(nitrophenyl)-1H-1,2,3-triazoles is a versatile handle for a variety of chemical transformations. mdpi.com This aldehyde can be converted into an oxime, which can then undergo further reactions. researchgate.net For example, the reaction of 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde with amines can produce new substituted triazole aldehydes. researchgate.net These aldehydes can then be transformed into oximes. researchgate.net

The reaction of 1-aryl-4-formyl-1,2,3-triazoles with alkylamines can lead to a ring-degenerate Cornforth rearrangement, which, followed by hydrolysis, yields 1-alkyl-4-formyl-1,2,3-triazoles. mdpi.com The aldehyde functionality also allows for transformations such as the Wittig reaction to form alkenes. researchgate.net These transformations highlight the utility of triazole-carbaldehydes as pivotal intermediates in the synthesis of a diverse array of 1,2,3-triazole derivatives.

Conversion of Nitro-Triazoles to Other Functional Groups

The nitro group on the phenyl ring of this compound is not merely a passive substituent; it is a key functional handle that opens avenues for significant molecular diversification. The most pivotal transformation of this group is its reduction to a primary amine, yielding 1-(3-aminophenyl)-1H-1,2,3-triazole. This resulting aniline (B41778) derivative is a versatile intermediate for constructing a wide range of new compounds.

The reduction of the aromatic nitro group is a well-established chemical transformation, with several reliable methods available.

Catalytic Hydrogenation: A highly efficient and clean method for this conversion is catalytic hydrogenation. Detailed research findings demonstrate the reduction of a closely related derivative, 1-(3-nitrophenyl)-4-phenyl-1H-1,2,3-triazole. The reaction is successfully carried out using 10% Palladium on carbon (Pd/C) as the catalyst. Hydrazine hydrate (B1144303) serves as a convenient hydrogen source in refluxing ethanol, driving the reaction to completion within 24 hours and affording the corresponding 1-(3-aminophenyl)-4-phenyl-1H-1,2,3-triazole in an excellent 95% yield. This method is valued for its high efficiency and the clean nature of the reaction, which simplifies product purification.

Metal-Acid Systems: Another classic and robust method for nitro group reduction involves the use of a metal in an acidic medium. Stannous chloride (SnCl₂) in the presence of an acid like hydrochloric acid (HCl) is a widely used reagent system for converting aromatic nitro compounds to anilines. semanticscholar.org This method is effective and tolerant of many other functional groups, though it may require more rigorous purification to remove tin residues compared to catalytic hydrogenation.

The resulting amino group offers a gateway to a multitude of further chemical modifications, including:

Acylation: Reaction with acyl chlorides or anhydrides to form stable amide bonds.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Diazotization: Conversion to a diazonium salt, which can then be displaced by a wide variety of nucleophiles (e.g., halides, cyanide, hydroxyl) in Sandmeyer-type reactions.

This strategic conversion of the nitro group is fundamental in medicinal chemistry for structure-activity relationship (SAR) studies, allowing for the systematic exploration of how different substituents on the phenyl ring influence biological activity.

Table 2: Conversion of a 1-(3-Nitrophenyl)-1,2,3-triazole Derivative

Starting MaterialProductReagents and ConditionsYieldTransformation
1-(3-Nitrophenyl)-4-phenyl-1H-1,2,3-triazole1-(3-Aminophenyl)-4-phenyl-1H-1,2,3-triazole10% Pd/C, N₂H₄·H₂O, Ethanol, Reflux, 24h95%Nitro to Amine Reduction

Compound Index

Chemical Reactivity and Transformation Pathways

Reaction Profiles of the Triazole Ring

The 1,2,3-triazole ring is an aromatic heterocycle characterized by its high stability and general resistance to non-catalytic ring-opening. chemeurope.com Its reactivity is significantly modulated by the nature of its substituents. In the case of 1-(3-nitrophenyl)-1H-1,2,3-triazole, the strongly electron-withdrawing substituent at the N1 position plays a crucial role in the ring's electronic properties.

Electrophilic and Nucleophilic Substitution Patterns

The 1,2,3-triazole ring is considered a π-excessive system, which generally makes it unreactive towards electrophilic substitution. The presence of the electron-withdrawing 3-nitrophenyl group at the N1 position further deactivates the triazole ring, rendering electrophilic attack even more difficult. However, functionalization can be achieved under specific conditions. For instance, activating the triazole ring, such as through the formation of N-oxides, can facilitate electrophilic attack at the C5 position. rsc.orgglobalauthorid.com Subsequent deoxygenation can then yield the substituted triazole. rsc.org

Nucleophilic substitution on an unsubstituted triazole ring is generally not feasible. The reaction requires a good leaving group, such as a halogen, at the C4 or C5 position. Even with a leaving group, the reaction can be challenging. For example, replacing a halogen at the C4 position of a 1,2,3-triazole with a hydroxyl group via nucleophilic substitution can be difficult to achieve directly. researchgate.net The presence of an electron-withdrawing group on the ring can facilitate such substitutions. researchgate.net

Role of the Nitro Group in Aromatic Ring Reactivity

The nitro group (NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry, exerting its influence through both inductive and resonance effects. researchgate.net When attached to the phenyl ring of this compound, it profoundly impacts the reactivity of this aromatic system.

The strong deactivating nature of the nitro group significantly reduces the electron density of the phenyl ring, making it much less susceptible to electrophilic aromatic substitution (e.g., further nitration, halogenation, or Friedel-Crafts reactions). Any electrophilic attack that does occur is directed primarily to the meta positions (C2, C4, C6) relative to the nitro group, as these positions are less deactivated than the ortho and para positions.

Conversely, this decrease in electron density activates the phenyl ring towards nucleophilic aromatic substitution (SNAr). Positions ortho and para to the nitro group become electrophilic enough to be attacked by strong nucleophiles, provided a suitable leaving group is present on the ring. While the subject compound does not have a leaving group on the phenyl ring, this activating effect is a fundamental aspect of its potential reactivity in precursor molecules. The nitro group's ability to stabilize the negative charge of the Meisenheimer complex intermediate is key to this reactivity. rsc.org

Transformations Involving the this compound Moiety

The this compound scaffold can participate in a variety of chemical transformations, leading to the synthesis of more complex molecular architectures. These reactions often leverage the unique properties of the triazole ring and its substituents.

Condensation Reactions with Triazole-Carbohydrazides

A key derivative for synthetic elaboration is the corresponding triazole-carbohydrazide. For instance, this compound-4-carbohydrazide, hypothetically synthesized from its corresponding carboxylic acid ester, serves as a valuable building block. The carbohydrazide (B1668358) functional group (-CONHNH₂) can readily undergo condensation reactions with various aldehydes and ketones to form Schiff bases (hydrazones). nih.govnih.gov

This reaction typically proceeds under mild, often acid-catalyzed, conditions and results in the formation of a C=N double bond. youtube.com These Schiff bases are versatile intermediates in their own right, finding application in the synthesis of various heterocyclic systems and as ligands in coordination chemistry. researchgate.net

Table 1: Representative Condensation Reactions of this compound-4-carbohydrazide
Reactant (Aldehyde/Ketone)Product (Schiff Base) StructureTypical Conditions
BenzaldehydeN'-(phenylmethylene)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazideEthanol, reflux, catalytic acetic acid
4-HydroxybenzaldehydeN'-(4-hydroxybenzylidene)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazideMethanol, reflux
AcetoneN'-(propan-2-ylidene)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazideEthanol, reflux
CyclohexanoneN'-(cyclohexylidene)-1-(3-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazideEthanol, reflux, catalytic acetic acid

Rearrangement Reactions (e.g., Cornforth, Dimroth)

The 1,2,3-triazole ring system is known to undergo several important rearrangement reactions, including the Dimroth and Cornforth rearrangements.

The Dimroth rearrangement is a characteristic reaction of 1,2,3-triazoles where an endocyclic and an exocyclic nitrogen atom exchange places. wikipedia.org For a 1-substituted-5-amino-1,2,3-triazole, this typically involves ring opening to a diazo intermediate, followed by rotation and ring closure to form a new triazole isomer. rsc.orgrsc.org While the parent this compound itself does not undergo this rearrangement, derivatives bearing an amino group at the C5 position would be susceptible to this transformation.

The Cornforth rearrangement is particularly relevant for 4-acyl or 4-formyl substituted 1,2,3-triazoles. This rearrangement involves the formal exchange of the substituent at the C5 position and the group attached to the imine carbon derived from the 4-formyl group. wikipedia.org Studies on the rearrangement of 1-aryl-4-formyl-1,2,3-triazoles have shown that the equilibrium favors the triazole isomer bearing the more electron-deficient substituent on the imine nitrogen. mdpi.com For example, the reaction of 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde with a primary amine leads to a rearranged triazole. mdpi.comresearchgate.net Given the similar electronic nature, the 3-nitrophenyl derivative would be expected to behave analogously.

Wittig Reactions with Triazole Aldehydes

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. wikipedia.org A crucial precursor for this transformation is a triazole aldehyde, such as this compound-4-carbaldehyde. This aldehyde can be synthesized from commercially available starting materials. mdpi.com

The reaction involves the treatment of the triazole aldehyde with a phosphorus ylide (a Wittig reagent), which is typically generated by deprotonating a phosphonium (B103445) salt with a strong base. masterorganicchemistry.comlibretexts.org This reaction is highly versatile, allowing for the synthesis of a wide range of C4-vinyl substituted 1,2,3-triazoles. The geometry of the resulting alkene (E or Z) depends on the nature of the ylide used. organic-chemistry.org This transformation provides a direct route to incorporating the this compound moiety into larger, more complex structures containing a carbon-carbon double bond.

Table 2: Representative Wittig Reactions of this compound-4-carbaldehyde
Wittig ReagentProduct (Alkene)Alkene Geometry Preference
Methylenetriphenylphosphorane (Ph₃P=CH₂)1-(3-Nitrophenyl)-4-vinyl-1H-1,2,3-triazole-
Ethyl (triphenylphosphoranylidene)acetate (Ph₃P=CHCO₂Et)Ethyl 3-(1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)acrylatePredominantly (E)-isomer (stabilized ylide)
Benzylidenetriphenylphosphorane (Ph₃P=CHPh)1-(3-Nitrophenyl)-4-styryl-1H-1,2,3-triazoleMixture of (E) and (Z) isomers
(Cyclopropylidenemethyl)triphenylphosphonium bromide (base treated)4-(Cyclopropylidenemethyl)-1-(3-nitrophenyl)-1H-1,2,3-triazole-

Cycloaddition Reactions (e.g., Diels-Alder)

While 1,2,3-triazoles are typically formed via [3+2] cycloaddition reactions, their participation in other types of cycloadditions, such as the Diels-Alder reaction, is less common. organic-chemistry.org The aromatic nature of the 1,2,3-triazole ring makes it a reluctant participant as a diene in standard Diels-Alder reactions. However, derivatives can be engineered to undergo such transformations. For instance, hetero-Diels-Alder reactions have been reported for novel 3-triazolyl-nitrosoalkenes, demonstrating a pathway to functionalized 1,2,3-triazoles. nih.gov

In the context of this compound, it is more likely to be formed through a 1,3-dipolar cycloaddition between 3-nitrophenyl azide (B81097) and an alkyne. This reaction, a cornerstone of click chemistry, is a highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgmdpi.com The reaction of m-nitroazidobenzene with either arylalkynes or aliphatic alkynes has been shown to form only 1,4-disubstituted derivatives in excellent yields. rsc.orgrsc.org

Furthermore, theoretical studies have explored the mechanism of tandem [3+2] cycloaddition/retro-Diels-Alder reactions for the formation of stable 1,2,3-triazoles. nih.gov These reactions highlight the diverse cycloaddition pathways available for triazole synthesis and functionalization. A photochemical retro-Diels-Alder reaction has also been described for the elimination of a triazole moiety to form vinylketenes, indicating that under specific conditions, the triazole ring can be a leaving group in a retro-cycloaddition process. acs.org

Kinetic and Mechanistic Aspects of Reactions

The kinetics and mechanisms of reactions involving aryl-1,2,3-triazoles are significantly influenced by the substituents on the phenyl ring. The electron-withdrawing nature of the nitro group in this compound plays a crucial role in its reactivity.

Studies on Reaction Rates and Pathway Determination

Kinetic studies on the formation of 1,2,3-triazoles via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) have provided detailed mechanistic insights. The reaction mechanism is complex and involves the formation of copper acetylide intermediates. mdpi.com The rate of these reactions is sensitive to the electronic nature of the substituents on both the azide and the alkyne.

For the uncatalyzed Huisgen 1,3-dipolar cycloaddition, studies have shown that electron-withdrawing groups on the azide, such as a nitro group, can promote the reaction. rsc.org Research on the reaction of various azides with alkynes in hot water demonstrated that substituents on the aryl ring of the azide affect the cycloaddition, with electron-withdrawing groups promoting the reaction. rsc.org

In a related compound, 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde, kinetic studies of its reaction with various amines revealed that the rates of rearrangement are sensitive to both steric and electronic factors. researchgate.net These studies were facilitated by monitoring the formation of the 4-nitroaniline (B120555) byproduct. researchgate.net

A proposed reaction mechanism for the formation of multisubstituted 1,2,3-triazoles from β-carbonyl phosphonates and azides suggests that a cesium-chelated Z-enolate acts as an efficient dipolarophile in the [3+2] cyclization with an azide dipole. acs.org This highlights the intricate mechanistic pathways that can be involved in triazole chemistry.

Influence of Steric and Electronic Factors on Reactivity

The reactivity of this compound is significantly governed by steric and electronic factors. The nitro group at the meta position of the phenyl ring has a strong electron-withdrawing inductive effect and a weaker resonance effect compared to a para-substituted nitro group. This electronic influence affects the electron density of the triazole ring and the N-aryl bond.

Studies on the cycloaddition of aryl azides with β-ketoesters have shown that the electronic properties of the aryl azide are a key factor. nih.gov Organocatalytic [3+2] cycloaddition reactions between α,β-unsaturated esters and azides have been developed, where the electronic nature of the substituents plays a role in the regioselectivity and yield of the 1,4-disubstituted-1,2,3-triazoles formed. nih.gov

The position of the nitro group has been shown to be critical in the reactivity of related compounds. For instance, in the synthesis of nitro-benzothiazinone triazole congeners, altering the position of the nitro group had a significant impact on the biological activity, underscoring the importance of electronic distribution within the molecule. nih.gov In another study, the reaction of o-nitro substituted phenyl ring containing 2,4-dieketoester with an aryl azide showed a clear influence of the steric and electronic factors on the yield of the resulting triazole. nih.gov Specifically, steric hindrance from an ortho-substituted bromine on an aryl azide led to a lower yield and longer reaction time in a cycloaddition reaction. nih.gov

The following table summarizes the influence of electronic and steric factors on the reactivity of related aryl azides in cycloaddition reactions:

Influence of Substituents on Aryl Azide Reactivity in Cycloaddition Reactions
Substituent on Phenyl Ring of AzideElectronic EffectSteric EffectImpact on Reaction Rate/YieldReference
Electron-withdrawing (e.g., nitro)Promotes reactionMinimal (for para/meta)Increases rate and yield rsc.org
Electron-donatingSlows reactionMinimal (for para/meta)Decreases rate and yield rsc.org
Ortho-substituent (e.g., bromo)VariableHighDecreases yield, increases reaction time nih.gov

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to confirming the identity and purity of 1-(3-nitrophenyl)-1H-1,2,3-triazole. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon framework, Fourier-Transform Infrared (FT-IR) spectroscopy identifies characteristic functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In the ¹H NMR spectrum of 1-(3-nitrophenyl)-1H-1,2,3-triazolyl-4-carboxylic acid, the protons of the 3-nitrophenyl group exhibit a complex multiplet in the aromatic region, typically between δ 7.9 and 8.9 ppm. The proton on the triazole ring (C5-H) is expected to appear as a singlet further downfield, around δ 9.05 ppm, due to the deshielding effects of the adjacent nitrogen atoms and the aromatic systems.

Table 1: Representative ¹H NMR Spectral Data for a this compound Derivative

Proton Chemical Shift (δ, ppm) Multiplicity
Aromatic-H7.9 - 8.9Multiplet
Triazole-H9.05Singlet

Note: Data is for 1-(3-nitrophenyl)-1H-1,2,3-triazolyl-4-carboxylic acid.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbons of the nitrophenyl ring and the triazole ring will have distinct chemical shifts.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the characteristic vibrational frequencies of the functional groups present in this compound. The spectrum displays several key absorption bands that confirm the presence of the nitro group, the aromatic rings, and the triazole moiety.

Analysis of the related compound, 1-(3-nitrophenyl)-1H-1,2,3-triazolyl-4-carboxylic acid, reveals characteristic vibrational bands. Aromatic C-H stretching vibrations are typically observed around 3113 cm⁻¹. The presence of the nitro group (NO₂) is confirmed by strong asymmetric and symmetric stretching vibrations, which appear around 1530 cm⁻¹ and in the 1315-1348 cm⁻¹ region, respectively sapub.org. The triazole ring itself exhibits characteristic stretching vibrations, including C=C and N=N bands, in the regions of 1631 cm⁻¹ and 1390 cm⁻¹, respectively.

Table 2: Key FT-IR Absorption Bands for a this compound Derivative

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
Aromatic C-HStretching~ 3113
C=C (Aromatic)Stretching~ 1594
NO₂Asymmetric Stretching~ 1530
NO₂Symmetric Stretching~ 1315-1348
C=C (Triazole)Stretching~ 1631
N=N (Triazole)Stretching~ 1390
C-N (Triazole)Stretching~ 1348

Note: Data is for 1-(3-nitrophenyl)-1H-1,2,3-triazolyl-4-carboxylic acid and other related nitrophenyl-triazole derivatives.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to study the fragmentation pathways of the compound. For this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula (C₈H₆N₄O₂). High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

While specific mass spectrometry data for the title compound is not detailed in the provided search results, analysis of related structures such as 1-benzyl-4-(4-nitrophenyl)-1H-1,2,3-triazole shows common fragmentation patterns for nitrophenyl-triazoles, including the loss of the nitro group (NO₂) and cleavage of the triazole ring rsc.org.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Crystal and Molecular Structures

As of the current literature survey, a specific crystal structure for this compound has not been reported. However, the crystal structures of closely related analogues, such as 4-benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, provide valuable insights into the likely molecular conformation nih.gov.

In these related structures, the 1,2,3-triazole ring is essentially planar. The dihedral angle between the triazole ring and the nitrophenyl ring is a key conformational feature. In 4-benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, the benzene (B151609) ring is nearly co-planar with the triazole ring, with a small dihedral angle nih.gov. It is plausible that this compound would adopt a similar conformation where the two aromatic rings are not perfectly coplanar due to some degree of steric hindrance. The nitro group is generally found to be co-planar with the benzene ring to which it is attached nih.gov.

Intermolecular Interactions (e.g., C-H···π, π-π stacking, hydrogen bonds)

In the absence of a crystal structure for this compound, the types of intermolecular interactions that stabilize the crystal lattice can be inferred from related compounds. The crystal packing of nitrophenyl-substituted triazoles is typically governed by a combination of weak intermolecular forces.

For instance, in the crystal structure of 4-benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, the three-dimensional architecture is stabilized by a network of C-H···O interactions involving the nitro group, as well as C-H···π interactions where the aromatic rings act as acceptors nih.gov. Weak π-π stacking interactions between the triazole and nitrobenzene rings of adjacent molecules are also observed, with inter-centroid distances indicative of such interactions nih.gov. It is highly probable that similar C-H···O, C-H···π, and π-π stacking interactions play a crucial role in the solid-state packing of this compound.

Hirshfeld Surface Analysis

A Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is contingent upon the availability of a high-quality crystal structure determined by X-ray crystallography. As no crystal structure for this compound could be located, a Hirshfeld surface analysis cannot be conducted.

For context, in related compounds such as positional isomers and other derivatives of nitrophenyl-triazoles, Hirshfeld analyses typically reveal the dominant role of H···H, O···H/H···O, C···H/H···C, and N···H/H···N contacts in stabilizing the crystal packing. These interactions, including conventional and non-conventional hydrogen bonds and π–π stacking, are crucial to the supramolecular assembly. However, the precise percentage contributions of these interactions are unique to each specific crystal structure and cannot be extrapolated to the target compound without its crystallographic data.

Conformational Preferences and Stereochemical Considerations

This information is typically determined from crystal structure data or through computational chemistry studies. In the absence of an experimental crystal structure for this compound, a definitive statement on its solid-state conformation cannot be made. Studies on analogous compounds, such as 1-(4-nitrophenyl)-1H-1,2,3-triazole derivatives, show a significant twist between the two aromatic rings, with dihedral angles often ranging from approximately 14° to over 50°, depending on the other substituents and crystal packing forces. This twist arises from the need to balance electronic conjugation effects with steric hindrance. Without specific data, any discussion on the conformational preferences of the title compound would be speculative.

Due to the lack of necessary experimental data in the available literature, a detailed and accurate article focusing on the Hirshfeld surface analysis and specific conformational preferences of this compound cannot be generated at this time.

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties. DFT studies on 1,2,3-triazole derivatives are widely used to explore their geometry, electronic characteristics, and reactivity.

Geometry Optimization and Electronic Structure Analysis

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For nitrophenyl-triazole systems, a key feature is the dihedral angle between the phenyl and triazole rings. In a related compound, 4-benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, the benzene (B151609) ring attached to the triazole is nearly co-planar with the five-membered ring, exhibiting a dihedral angle of 13.95(9)°. nih.gov The triazole ring itself is typically planar. nih.gov It is expected that 1-(3-Nitrophenyl)-1H-1,2,3-triazole would adopt a similar conformation, with the two aromatic rings being largely coplanar to maximize π-system conjugation, although some twist is possible due to steric and electronic effects. The nitro group is generally found to be co-planar with the benzene ring to which it is attached. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface.

For molecules containing 1,2,3-triazole and nitro groups, MEP maps typically show distinct regions of negative potential (usually colored red or purple). researchgate.netresearchgate.net These negative regions are concentrated around the electronegative atoms: the nitrogen atoms of the triazole ring and the oxygen atoms of the nitro group. researchgate.netresearchgate.net These sites represent the most likely areas for electrophilic attack. Conversely, regions of positive potential (colored blue) are generally found around the hydrogen atoms, indicating sites susceptible to nucleophilic attack. The MEP map for this compound is therefore expected to highlight the high electron density on the nitro group's oxygens and the triazole's nitrogen atoms, which are crucial for intermolecular interactions. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's electronic properties and chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

In nitrophenyl-triazole derivatives, the HOMO is typically dispersed across the molecule, while the LUMO is often localized on the electron-accepting nitrophenyl portion. nih.gov The presence of the electron-withdrawing nitro group lowers the energy of both the HOMO and LUMO, and generally reduces the HOMO-LUMO energy gap compared to unsubstituted analogs. nih.gov Studies on similar 1,2,3-triazole hybrids have shown that a lower HOMO-LUMO gap can correlate with higher biological activity. nih.gov

Table 1: Representative FMO Data for Related Triazole Compounds

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Source
Triazole-Schiff base hybrid 1 - - 4.64 nih.gov
Triazole-Schiff base hybrid 2 - - 4.68 nih.gov
Triazole-Schiff base hybrid 3 - - 4.28 nih.gov

This table presents data for related complex triazole hybrids to illustrate typical energy gap values. Specific values for this compound would require dedicated calculation.

Prediction of Chemical Reactivity and Stability

The stability and reactivity of this compound can be predicted using global reactivity descriptors derived from FMO energies. These descriptors include electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω).

Chemical Hardness (η): Calculated as (E_LUMO - E_HOMO) / 2, it indicates resistance to change in electron distribution. A larger energy gap leads to greater hardness and higher stability.

Electronegativity (χ): Calculated as -(E_HOMO + E_LUMO) / 2, it measures the power of a molecule to attract electrons.

Electrophilicity Index (ω): Calculated as χ² / (2η), it quantifies the electrophilic nature of a molecule.

Molecular Modeling and Dynamics Simulations

Molecular modeling techniques, particularly molecular docking, are used to simulate how a molecule (ligand) might interact with a biological target, such as a protein or enzyme.

Ligand-Protein Interaction Predictions

Molecular docking studies are instrumental in rational drug design, helping to predict the binding affinity and mode of interaction between a ligand and a protein's active site. nih.gov While specific docking studies for this compound are not prominent, research on analogous nitrophenyl-triazole compounds provides valuable insights into their potential as enzyme inhibitors. nih.gov

These studies show that the nitrophenyl-triazole scaffold can effectively bind to the active sites of various enzymes. nih.gov The interactions are typically governed by:

π-π Stacking: The aromatic phenyl and triazole rings often engage in π-π stacking interactions with aromatic amino acid residues like tryptophan (Trp), tyrosine (Tyr), and phenylalanine (Phe) in the protein's binding pocket. nih.gov

Hydrogen Bonding: The nitrogen atoms of the triazole ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors, forming crucial bonds with donor residues in the protein. nih.gov

For example, in studies on acetylcholinesterase (AChE) inhibitors, the nitrophenyl and triazole rings of similar hybrid molecules were found to interact with key residues like Tyr341 and Tyr337. nih.gov Such findings suggest that this compound could be a promising scaffold for developing inhibitors for various enzymatic targets.

In Silico Studies for Compound Screening

In silico screening methods are essential in modern drug discovery and chemical safety assessment. They offer a rapid and cost-effective way to predict the biological and toxicological properties of compounds, helping to prioritize candidates for synthesis and experimental testing.

Genotoxicity Prediction Methodologies

The prediction of genotoxicity is a critical step in the safety assessment of chemical compounds. In silico methods, as outlined in guidelines like ICH M7, provide an established approach for this purpose. nih.gov These methodologies rely on computational models, often based on Quantitative Structure-Activity Relationships (QSAR), to predict the potential of a compound to cause DNA damage. nih.gov

A variety of software tools and expert systems are employed to predict mutagenicity and carcinogenicity. These tools analyze the chemical structure of a compound for fragments (structural alerts) known to be associated with genotoxic effects. istanbul.edu.trdergipark.org.tr Research on triazole fungicides has utilized several of these platforms for toxicity prediction. istanbul.edu.trdergipark.org.tr For instance, a study on a related compound, a 3-nitro-1H-1,2,4-triazole analog, found it to be non-mutagenic in tests against various Salmonella typhimurium strains, demonstrating the application of these predictive evaluations. nih.gov

Table 1: In Silico Genotoxicity Prediction Tools

Prediction Tool Methodology/Basis Reference
ProTox-II Prediction of various toxicity endpoints, including mutagenicity and carcinogenicity. istanbul.edu.trdergipark.org.tr
Toxtree An expert system that uses a decision tree approach and identifies structural alerts. istanbul.edu.trdergipark.org.tr
Lazar Prediction of toxicological endpoints based on nearest neighbors in a database of experimental results. istanbul.edu.trdergipark.org.tr

Prediction of Molecular Properties Relevant to Biological Interactions

The biological activity of a compound is intrinsically linked to its physicochemical properties. Computational tools can accurately predict these properties, which govern absorption, distribution, metabolism, and excretion (ADME). One of the most important of these properties is the topological polar surface area (TPSA). dergipark.org.tr

TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a key predictor of a drug's transport properties, such as its ability to permeate cell membranes. dergipark.org.trmdpi.com QSAR studies on 1,2,3-triazole derivatives have shown that TPSA is a significant descriptor, where an increase in its value can correlate with increased biological activity, likely by influencing the molecule's transport characteristics. dergipark.org.tr Software like Molinspiration is commonly used to calculate TPSA and other molecular properties that are critical for designing compounds with optimal pharmacokinetic profiles. dergipark.org.tracs.org

Table 2: Predicted Molecular Properties and Their Significance

Molecular Property Significance in Biological Interactions Computational Tool Example Reference
Topological Polar Surface Area (TPSA) Predicts drug transport properties and membrane permeability. Molinspiration dergipark.org.trmdpi.com
Ligand Efficiency (LE) Measures the binding energy per heavy atom, optimizing for potency and size. - dergipark.org.tr
Atomic Charges (e.g., qN2, qC4, qC5) High negative charges on specific atoms can indicate increased inhibitory activity. DFT Calculations dergipark.org.tr

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to investigate the electronic excited states of molecules. It is particularly valuable for predicting the optical properties of compounds, such as their absorption and fluorescence spectra. nih.govrsc.org

The application of TD-DFT to 1,2,3-triazole-based chromophores has been a subject of detailed investigation. rsc.org These studies gauge the accuracy of various levels of theory and functionals in predicting photophysical features. The choice of functional—ranging from global hybrids like B3LYP to range-separated ones like CAM-B3LYP and ωB97X-D—can significantly impact the accuracy of the results. rsc.org Furthermore, accounting for the solvent environment, typically through a Polarizable Continuum Model (PCM), is often critical to obtaining results that align with experimental data. rsc.org While TD-DFT can provide quantitative agreement with experimental spectra, the results for 1,2,3-triazole-based compounds must be interpreted with caution due to the complexity of their electronic structure and potential for charge-transfer failures in calculations. rsc.org

Table 3: Functionals Used in TD-DFT Calculations for Triazole Derivatives

Functional Type Description Reference
PBE0 Global Hybrid A parameter-free hybrid functional combining PBE exchange with Hartree-Fock exchange. rsc.org
B3LYP Global Hybrid A widely used hybrid functional that includes a portion of exact exchange from Hartree-Fock theory. rsc.org
CAM-B3LYP Range-Separated A long-range corrected functional that improves the description of charge-transfer excitations. rsc.org

Advanced Applications and Functionalization Strategies

Role as a Privileged Scaffold in Material Science

The 1,2,3-triazole ring is widely recognized in material science for its stability, rigid planar structure, and the reliability of its synthesis through the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This makes it an attractive linker unit for creating functional materials. However, specific studies detailing the integration and performance of the 1-(3-Nitrophenyl)-1H-1,2,3-triazole isomer in these applications are not well-documented.

Applications in Dyes and Photostabilizers

Integration into Polymers and Coatings

The 1,2,3-triazole linkage is a cornerstone for creating sequence-defined polymers and modifying polymer backbones due to the high efficiency and orthogonality of the CuAAC reaction. This methodology allows for the precise incorporation of functional units. While it is chemically feasible to integrate the this compound unit into a polymer chain or as a pendant group, published examples of such polymers or coatings and their resulting material properties could not be identified in the conducted search. Research in this area tends to focus on other substituted triazoles for achieving specific functionalities like corrosion inhibition or creating advanced resins.

Surface Modification via Triazole Linkages

"Click chemistry" is a powerful tool for the functionalization of surfaces, enabling the attachment of molecules to various substrates. This is often used to alter surface properties such as wettability, biocompatibility, or to immobilize catalysts. The synthesis of this compound would typically proceed from 3-nitrophenyl azide (B81097), a common precursor in such reactions. However, specific examples of surfaces being modified with the express purpose of anchoring the this compound moiety and the subsequent characterization of these surfaces are not described in the available literature.

Bio-conjugation Strategies and Chemical Biology Probes

In the realm of chemical biology, the triazole ring is valued for its stability and its role as a bioisostere for the amide bond. This has led to its widespread use in connecting biological molecules and building complex molecular probes.

Utility as a Rigid, Stable, and Water-Soluble Framework

The 1,2,3-triazole ring itself is known to be a rigid, planar, and aromatic system that is highly stable to metabolic degradation, hydrolysis, and oxidation. These characteristics make it an excellent and reliable linker in bioconjugation. All triazole isomers are also noted to be highly soluble in water. While these general properties undoubtedly apply to this compound, specific quantitative data on its solubility, stability under various biological conditions, and its precise conformational influence when incorporated into larger biomolecules have not been specifically reported.

Development of Fluorescent Probes Incorporating the Triazole Moiety

Triazole moieties are frequently incorporated into fluorescent probes, often acting as a linker between a fluorophore and a recognition element or as a part of the signaling mechanism. The electron-withdrawing or -donating nature of substituents on the triazole can modulate the fluorescence properties. Despite the potential for the nitrophenyl group to act as a quencher or part of a push-pull system, no specific fluorescent probes utilizing the this compound scaffold have been detailed in the available research. Studies on triazole-based fluorescent probes tend to employ other substitution patterns to achieve desired photophysical properties like large Stokes shifts or sensitivity to specific analytes.

Corrosion Inhibition Studies

The presence of heteroatoms (nitrogen) and the aromatic π-electron system in the triazole ring makes this compound and its derivatives promising candidates for corrosion inhibitors. These molecules can effectively protect various metal surfaces from corrosive environments.

Mechanistic Understanding of Triazole-Mediated Corrosion Inhibition

The corrosion inhibition mechanism of triazole derivatives, including this compound, is primarily attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. mdpi.comencyclopedia.pubencyclopedia.pub This adsorption can occur through several interactions:

Chemisorption and Physisorption: The adsorption process is often a combination of chemical and physical adsorption. mdpi.com Physisorption involves electrostatic interactions between the charged metal surface and the protonated triazole molecule in acidic media. Chemisorption involves the sharing of electrons between the lone pairs of the nitrogen atoms and the vacant d-orbitals of the metal atoms, as well as the interaction of the π-electrons of the aromatic rings with the metal surface. encyclopedia.pubencyclopedia.pub

Protective Film Formation: The adsorbed triazole molecules form a thin, stable film on the metal surface. This film acts as a physical barrier, preventing the diffusion of corrosive species such as chloride ions and hydronium ions to the metal surface. nih.gov

Mixed-Type Inhibition: Potentiodynamic polarization studies of related triazole compounds often indicate that they act as mixed-type inhibitors. This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. mdpi.com

The presence of the nitrophenyl group can further influence the inhibition efficiency. The electron-withdrawing nature of the nitro group can affect the electron density on the triazole ring, thereby modulating its adsorption characteristics on the metal surface.

Effectiveness on Various Metal Surfaces and Media

Triazole derivatives have demonstrated significant corrosion inhibition efficiency on a variety of metals, most notably on steel, copper, and aluminum, particularly in acidic environments like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄). mdpi.comnih.gov

While specific data for this compound is limited, studies on analogous compounds provide valuable insights into its potential effectiveness. For instance, novel triazole derivatives have shown high inhibition performance for mild steel in 1.0 M HCl, with efficiencies reaching up to 95.3%. nih.gov Another study on 1,2,3-triazole derivatives for API 5L X52 steel in 1M HCl showed inhibition capacities as high as 94.2% at a concentration of 50 ppm. researchgate.net

The table below summarizes the inhibition efficiencies of some related triazole compounds on different metals.

InhibitorMetalCorrosive MediumInhibition Efficiency (%)Reference
Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetateMild Steel1.0 M HCl95.3 nih.gov
2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazideMild Steel1.0 M HCl95.0 nih.gov
4-[1-(4-methoxy-phenyl)-1H- mdpi.comencyclopedia.pubencyclopedia.pubtriazol-4-ylmethyl]-morpholine (MPTM)Mild Steel1 M HCl94 researchgate.net
Triazoles derived from benzyl (B1604629) alcoholAPI 5L X52 Steel1 M HCl94.2 researchgate.net
1H-1,2,3-triazoleCopper50 mM NaClSuperior to 1,2,4-triazole (B32235) rsc.org

Catalysis and Ligand Design

The 1,2,3-triazole framework is a versatile building block in coordination chemistry and catalysis due to the presence of multiple nitrogen donor atoms capable of coordinating with a wide range of metal centers.

Triazole Derivatives as Ligands in Coordination Chemistry

1,2,3-Triazole derivatives, including those with a nitrophenyl substituent, are excellent ligands for the construction of coordination complexes. core.ac.uk They can coordinate to metal ions in various modes, such as monodentate, bidentate, or bridging ligands, leading to the formation of diverse and intricate structures, including mononuclear complexes, coordination polymers, and metal-organic frameworks (MOFs). core.ac.ukmdpi.com

The nitrogen atoms of the triazole ring are the primary coordination sites. The specific coordination mode is influenced by the steric and electronic properties of the substituents on the triazole ring, the nature of the metal ion, and the reaction conditions. For example, 1,2,3-triazole-4,5-dithiolate ligands have been shown to coordinate with Ni(II), Pd(II), Pt(II), and Co(III) through the dithiolate unit. mdpi.com The synthesis of palladium and platinum complexes with 1-(phenyl)-4-(2-pyridyl)-1,2,3-triazole has demonstrated that the metal centers bind through the pyridine (B92270) nitrogen and a triazole nitrogen atom. rsc.org

The synthesis of 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde and its subsequent reaction with amines to form imine derivatives highlights the potential of nitrophenyl-substituted triazoles as versatile ligands in coordination chemistry. mdpi.comresearchgate.net

Design of Catalytic Systems Utilizing Triazole Scaffolds

The coordination complexes formed from triazole-based ligands often exhibit significant catalytic activity. The modular nature of triazole synthesis, particularly through "click chemistry," allows for the fine-tuning of the ligand's properties to optimize the performance of the resulting catalyst. nih.gov

Palladium complexes bearing 1,2,3-triazole-based ligands have been successfully employed as catalysts in important carbon-carbon bond-forming reactions, such as the Heck and Suzuki-Miyaura coupling reactions. rsc.org For instance, air and moisture-insensitive palladium(II) complexes with 1-benzyl-4-phenylthiomethyl-1H-1,2,3-triazole have shown high catalytic activity for these reactions with catalyst loadings as low as 0.01 mol%. rsc.org

Furthermore, gold(I) and palladium(II) complexes of 1,3,4-trisubstituted 1,2,3-triazol-5-ylidene "click" carbenes have been synthesized and their catalytic activity studied, demonstrating the broad utility of triazole-based scaffolds in catalysis. nih.gov The electronic and steric influence of the substituents on the triazole ring plays a crucial role in the catalytic efficiency of these complexes.

Agrochemical Research and Development

Triazole compounds represent a significant class of agrochemicals, renowned for their broad-spectrum fungicidal properties. nih.govrudn.ru Their mode of action often involves the inhibition of key enzymes in fungal pathogens, leading to disruption of cell membrane integrity and ultimately cell death.

The 1,2,3-triazole moiety is a key structural feature in many commercial fungicides. nih.gov While specific research on the agrochemical applications of this compound is not widely documented, the general activity of the triazole class suggests its potential in this area. Triazole derivatives have been investigated for various agrochemical activities, including:

Fungicidal Activity: This is the most prominent application of triazoles in agriculture. nih.gov They are effective against a wide range of fungal diseases that affect crops.

Herbicidal Activity: Certain triazole derivatives have been shown to possess herbicidal properties. For example, novel selenium-containing N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamides, based on the carbamoyl (B1232498) triazole herbicide Cafenstrole, have exhibited good inhibitory activity against certain weeds with high selectivity. nih.gov

Insecticidal Activity: Some 1,2,4-triazole derivatives have also been reported to have insecticidal properties. rjptonline.org

The presence of the nitrophenyl group in this compound could potentially enhance its biological activity, making it a candidate for further investigation in the development of new agrochemical agents.

Future Perspectives and Research Challenges

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 1,2,3-triazoles has been significantly advanced by the advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). iosrjournals.org However, the pursuit of even more efficient and environmentally benign synthetic methodologies remains a key research focus.

Future efforts will likely concentrate on the following areas:

Catalyst Development: While copper catalysis is prevalent, research into alternative, less toxic, and more cost-effective metal catalysts such as zinc is ongoing. rsc.org The development of heterogeneous and reusable catalysts, like ZnO-CTAB nanocrystals, presents a sustainable approach by simplifying product purification and minimizing waste. rsc.org

Green Solvents: The use of biodegradable and non-toxic solvents like Cyrene™ is a promising strategy to reduce the environmental impact of synthesis. nih.gov These solvents can allow for product isolation through simple precipitation in water, thereby avoiding the need for organic solvent extractions and chromatographic purification. nih.gov

One-Pot Reactions: Multi-component reactions that generate the azide (B81097) in situ and proceed to the triazole in a single pot are highly desirable. iosrjournals.orgnih.gov These approaches streamline the synthetic process, reduce waste, and avoid the isolation of potentially hazardous azide intermediates. nih.gov For instance, a three-component reaction involving organic halides, terminal acetylenes, and sodium azide offers a safer and more efficient route. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the formation of 1,4-disubstituted 1,2,3-triazoles, offering a faster and often higher-yielding alternative to conventional heating. iosrjournals.org

The overarching goal is to develop synthetic protocols that are not only high-yielding and regioselective but also adhere to the principles of green chemistry, minimizing energy consumption and the use of hazardous substances. rsc.org

Exploration of Novel Reactivity Patterns and Transformation Pathways

The 1-(3-nitrophenyl)-1H-1,2,3-triazole scaffold possesses multiple reactive sites, offering a rich landscape for exploring novel chemical transformations. The interplay between the electron-withdrawing nitro group and the triazole ring influences its reactivity and opens up avenues for further functionalization.

Key areas for future investigation include:

Post-Triazole Functionalization: Developing methods for the selective modification of the pre-formed triazole ring is a significant challenge. This includes regioselective C-H functionalization, which would allow for the direct introduction of various substituents onto the triazole core without the need for pre-functionalized starting materials.

Transformations of the Nitro Group: The nitro group itself is a versatile functional handle. Its reduction to an amino group provides a key intermediate for the synthesis of a wide array of derivatives, including amides, sulfonamides, and new heterocyclic systems. ontosight.ai The exploration of selective reduction methods that are compatible with the triazole ring is an important research direction.

Ring-Opening and Rearrangement Reactions: Investigating the stability of the triazole ring under various conditions could lead to the discovery of novel ring-opening or rearrangement reactions. For example, the Cornforth rearrangement in related 4-formyl-1,2,3-triazoles demonstrates the potential for skeletal diversification. mdpi.com

Photochemical Reactivity: The presence of the nitroaromatic system suggests that the photochemical properties of these compounds could be explored for applications in photochemistry and materials science.

Understanding and harnessing these novel reactivity patterns will be crucial for expanding the chemical space accessible from this compound and for the synthesis of new molecular architectures with unique properties.

Advanced Computational Modeling for Structure-Function Relationships

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties and reactivity of molecules. cumhuriyet.edu.trnih.gov For this compound and its derivatives, computational modeling can provide deep insights into structure-function relationships.

Future computational studies are expected to focus on:

Predicting Reactivity: DFT calculations can be used to determine global and local reactivity indices, helping to rationalize and predict the outcomes of chemical reactions. nih.govmdpi.com This can guide the design of new synthetic strategies and the exploration of novel reactivity patterns.

Elucidating Reaction Mechanisms: Computational modeling can be employed to elucidate the detailed mechanisms of known and novel reactions, including the identification of transition states and intermediates. nih.gov This fundamental understanding is crucial for optimizing reaction conditions and improving yields.

Structure-Activity Relationship (SAR) Studies: In the context of medicinal chemistry, computational methods like Quantitative Structure-Activity Relationship (QSAR), molecular docking, and molecular dynamics simulations are vital for understanding how structural modifications impact biological activity. nih.govacs.orgresearchgate.netnih.govarabjchem.org These studies can predict the binding affinity of triazole derivatives to biological targets and guide the design of more potent and selective therapeutic agents. nih.govnih.gov

Predicting Spectroscopic and Physicochemical Properties: DFT can be used to predict various properties, including NMR spectra, IR spectra, and electronic absorption spectra, which aids in the characterization of newly synthesized compounds. mdpi.comresearchgate.net It can also be used to calculate properties like dipole moment and polarizability, which are important for applications in materials science. cumhuriyet.edu.tr

The synergy between experimental work and advanced computational modeling will be instrumental in accelerating the discovery and development of new applications for this compound derivatives.

Expansion into Emerging Fields of Chemical Science

The unique structural and electronic properties of this compound make it a promising scaffold for applications beyond its traditional uses. Future research will likely see its expansion into several emerging areas of chemical science.

Potential growth areas include:

Materials Science: The high nitrogen content and thermal stability of triazole derivatives make them interesting candidates for the development of energetic materials. mdpi.com Furthermore, the polar nature of the triazole ring and the potential for functionalization suggest applications in the design of novel liquid crystals, polymers, and fluorescent materials. researchgate.netnih.govresearchgate.net

Supramolecular Chemistry: The ability of the 1,2,3-triazole ring to act as a hydrogen bond donor and acceptor, combined with its large dipole moment, makes it an excellent building block for the construction of supramolecular assemblies and anion recognition systems. irjrr.com

Chemical Biology and Medicinal Chemistry: While the biological activities of some nitrotriazoles have been explored, particularly in the context of infectious diseases, there is vast potential for further investigation. ontosight.ainih.gov The this compound scaffold can serve as a core for the development of new inhibitors for various enzymes and receptors, with potential applications in cancer therapy, neurodegenerative diseases, and other therapeutic areas. nih.govnih.govnih.govacs.orgrsc.org The development of triazole-based probes for bioimaging is another promising avenue. mdpi.com

Corrosion Inhibition: Triazole derivatives have been investigated for their potential as corrosion inhibitors for various metals. cumhuriyet.edu.tr The presence of heteroatoms and the aromatic ring allows for strong adsorption onto metal surfaces, providing a protective barrier against corrosion.

The continued exploration of this compound in these emerging fields is expected to yield novel materials and molecules with significant societal and technological impact.

Q & A

Q. What are the standard synthetic routes for 1-(3-nitrophenyl)-1H-1,2,3-triazole, and how do reaction conditions influence regioselectivity?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging the reactivity of 3-nitrobenzyl azides with terminal alkynes. Key parameters include:

  • Catalysts : Cu(I) salts (e.g., CuSO₄ with sodium ascorbate) ensure regioselective 1,4-disubstituted triazole formation .
  • Solvent systems : Aqueous/organic biphasic conditions (e.g., THF/water) improve yield by stabilizing reactive intermediates .
  • Temperature : Reactions are often conducted at 50–80°C for 12–24 hours to achieve >90% conversion . Purification typically involves column chromatography or recrystallization.

Q. How can spectroscopic methods (NMR, IR) confirm the structure of this compound?

  • ¹H NMR : Aromatic protons from the 3-nitrophenyl group appear as doublets (δ 7.5–8.3 ppm), while the triazole proton resonates as a singlet (δ 8.0–8.5 ppm) .
  • ¹³C NMR : The nitro group induces deshielding, with carbons adjacent to NO₂ appearing at δ 140–150 ppm .
  • FT-IR : Strong asymmetric stretching of NO₂ at ~1520 cm⁻¹ and symmetric stretching at ~1340 cm⁻¹ confirm the nitro group .

Q. What preliminary biological assays are suitable for evaluating the antiviral potential of this compound?

  • MTT/SRB assays : Used to measure cytotoxicity in host cells (e.g., A549 cells) and antiviral activity against viruses like respiratory syncytial virus (RSV) .
  • Plaque reduction assays : Quantify viral load inhibition by comparing treated vs. untreated infected cells .

Advanced Research Questions

Q. How can conflicting data on bioactivity between this compound derivatives be resolved?

Contradictions often arise from structural variations (e.g., substituent positioning). Strategies include:

  • Comparative SAR studies : Test derivatives with modified nitro-group positions (e.g., 4-nitrophenyl vs. 3-nitrophenyl) to isolate electronic effects .
  • Computational modeling : Density functional theory (DFT) calculations predict electron-withdrawing effects of nitro groups on triazole reactivity .
  • Dose-response profiling : Establish EC₅₀/CC₅₀ ratios to distinguish true antiviral activity from cytotoxicity .

Q. What advanced catalytic systems improve the scalability of CuAAC for synthesizing this compound?

  • Magnetic catalysts : γFe₂O₃@Sh@Cu₂O enables solvent-free, base-free reactions with >95% yield and easy magnetic recovery .
  • Heterogeneous supports : Copper nanoparticles on silica or polymers enhance recyclability and reduce metal contamination .
  • Microwave-assisted synthesis : Reduces reaction time to <1 hour while maintaining regioselectivity .

Q. How do substituents on the triazole ring influence electrochemical properties in material science applications?

  • Nitro groups : Enhance electron-deficient character, making the compound a candidate for conductive polymers or corrosion inhibitors. Cyclic voltammetry reveals redox peaks at −0.5 to −1.2 V (vs. Ag/AgCl) .
  • Hybrid structures : Incorporating pyrazole or piperidine moieties modifies π-conjugation and thermal stability .

Methodological Considerations

Q. What strategies mitigate nitro-group reduction during functionalization?

  • Protecting groups : Temporarily convert nitro to amine using Pd/C/H₂, then re-oxidize after further modifications .
  • Mild reducing agents : Use SnCl₂/HCl selectively to avoid over-reduction .

Q. How can crystallography resolve ambiguities in regiochemical assignments?

Single-crystal X-ray diffraction unambiguously confirms 1,4-regioselectivity in CuAAC products. For example, bond angles around the triazole ring (≈120°) and nitro-group orientation provide definitive structural evidence .

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